Kutkin

Description

Properties

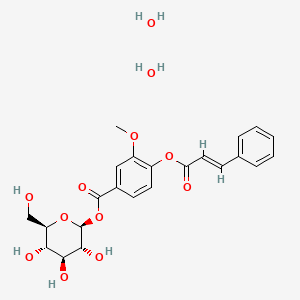

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIQHIDJSCQWBB-QHJBZRDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12708-05-3 | |

| Record name | Kutkin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Chemical Composition of Kutkin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kutkin, a standardized extract from the rhizomes of Picrorhiza kurroa, is a complex mixture of bioactive compounds, primarily iridoid glycosides. This technical guide provides an in-depth analysis of the chemical composition of this compound, focusing on its principal active constituents. It details the quantitative analysis of these compounds, outlines the experimental protocols for their identification and quantification, and explores the molecular signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Composition of this compound

This compound is predominantly composed of a group of C9 iridoid glycosides. The primary bioactive constituents responsible for its pharmacological properties are Picroside I and Kutkoside.[1][2] In addition to these major components, this compound also contains other related iridoid glycosides such as Picroside II, as well as other classes of compounds including cucurbitacins, apocynin, and androsin.[1] The precise composition can vary depending on factors such as the geographical origin and time of harvesting of the plant material.

Quantitative Analysis of Major Constituents

The concentration of the primary active compounds in Picrorhiza kurroa extracts and in the standardized extract "this compound" or "Picroliv" has been determined by various analytical methods. The following tables summarize the quantitative data from several studies.

Table 1: Quantitative Composition of Picroside I and Kutkoside in Picrorhiza kurroa

| Source Material/Extract | Picroside I Content (% w/w) | Kutkoside Content (% w/w) | Ratio (Picroside I:Kutkoside) | Analytical Method | Reference |

| Picrorhiza kurroa sample | 3.66% | 4.44% | Not Specified | HPTLC | [2] |

| Picrorhiza kurroa extract | 1.90% | 2.18% | Not Specified | TLC/HPLC | [3] |

| Ethanolic extract of P. kurroa | \multicolumn{2}{c | }{50-60% (combined)} | 1:1.5 | Not Specified | [1] |

| Standardized iridoid fraction (Picroliv) | \multicolumn{2}{c | }{60% (combined)} | 1:1.5 | Not Specified | [4] |

| Rhizomes from Rohtang area | 3.5% (Picroside I) | 2.0% (Picroside II) | Not Applicable | HPLC | [5] |

| Cultivated P. kurroa roots/rhizomes | 0.54 - 2.43% | Not Specified | Not Specified | HPLC | |

| Picrorhiza kurroa and its formulations | 7.27% (Picroside) | 3.22% (Kutkoside) | Not Specified | HPTLC | [5] |

Table 2: Other Bioactive Compounds in Picrorhiza kurroa

| Compound Class | Specific Compounds Identified |

| Iridoid Glycosides | Picroside II, Picroside III, Veronicoside, Minecoside, 6-Feruloyl Catalpol |

| Cucurbitacins | Cucurbitacin B, D, and R |

| Phenolic Compounds | Apocynin, Vanillic Acid, Cinnamic Acid, Ferulic Acid |

| Phenol Glycosides | Picein, Androsin |

| Carbohydrates | D-mannitol |

Experimental Protocols for Analysis

The identification and quantification of the chemical constituents of this compound are primarily achieved through chromatographic techniques, most notably High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a widely used technique for the simultaneous quantification of Picroside I and Kutkoside in Picrorhiza kurroa extracts.

-

Stationary Phase : Pre-coated silica gel 60 F254 aluminum plates.

-

Sample Preparation :

-

Accurately weigh the dried and powdered rhizome material.

-

Extract with methanol by sonication.

-

Filter the extract and make up the volume with methanol.

-

-

Standard Preparation :

-

Prepare a stock solution of Picroside I and Kutkoside standards in methanol.

-

Prepare working standard solutions by serial dilution.

-

-

Mobile Phase (Solvent System) : A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid in a ratio of 25:5:1:1 (v/v/v/v) has been reported to give good resolution.[3]

-

Development : Develop the plate in a twin-trough chamber to a specified distance.

-

Detection and Quantification :

-

Dry the plate after development.

-

Perform densitometric scanning at a wavelength of 265 nm.[3]

-

Identify and quantify the spots by comparing the Rf values and peak areas with those of the standards. The Rf values for Kutkoside and Picroside I have been reported as approximately 0.42 and 0.61, respectively.[3]

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a more precise and sensitive method for the quantification of iridoid glycosides in this compound.

-

Chromatographic System : A standard HPLC system equipped with a UV detector.

-

Stationary Phase : A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Sample Preparation :

-

Extract the powdered plant material with methanol or a methanol:water mixture.

-

Filter the extract through a 0.45 µm membrane filter before injection.

-

-

Standard Preparation :

-

Prepare stock solutions of Picroside I and Kutkoside standards in methanol.

-

Prepare a series of working standards for calibration by diluting the stock solution with the mobile phase.

-

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 40:60 v/v) is commonly used.[6] Another reported mobile phase is a mixture of solvent A (0.05% trifluoroacetic acid in water) and solvent B (1:1 methanol/acetonitrile) in a 70:30 (v/v) ratio.[4]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at 270 nm.[4]

-

Quantification : The concentration of each analyte is determined by comparing the peak area in the sample chromatogram with the calibration curve generated from the standard solutions.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound, particularly its well-documented hepatoprotective activity, are attributed to the synergistic action of its constituent iridoid glycosides. These compounds modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Hepatoprotective Signaling Pathway

The primary mechanism of this compound's liver-protective effects involves the modulation of inflammatory and oxidative stress pathways. Liver injury, whether induced by toxins, alcohol, or disease, often leads to an inflammatory response characterized by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

This compound and its components, Picroside I and Kutkoside, have been shown to inhibit the activation of the NF-κB signaling pathway. By preventing the translocation of NF-κB into the nucleus, they suppress the transcription of genes encoding pro-inflammatory mediators. This anti-inflammatory action is a key component of their hepatoprotective effect.

Furthermore, this compound exhibits potent antioxidant properties. It can scavenge free radicals and reduce lipid peroxidation, thereby protecting liver cells from oxidative damage.[1] This is achieved through the enhancement of endogenous antioxidant defense systems.

The following diagram illustrates the proposed hepatoprotective signaling pathway of this compound.

Caption: Hepatoprotective signaling pathway of this compound.

Experimental Workflow for Compositional Analysis

The following diagram outlines a typical experimental workflow for the chemical analysis of this compound from its raw plant source.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a phytochemically complex extract with significant therapeutic potential, primarily attributed to its high concentration of the iridoid glycosides Picroside I and Kutkoside. The analytical methods detailed in this guide provide robust and reliable means for the quality control and standardization of this compound-containing products. Further research into the specific molecular targets of its individual components will continue to elucidate the full spectrum of its pharmacological activities and pave the way for the development of novel therapeutics.

References

- 1. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. thepab.org [thepab.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Kutkin in Liver Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kutkin, a standardized extract derived from the rhizomes of Picrorhiza kurroa, has a long history of use in traditional Ayurvedic medicine for the treatment of liver ailments.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the hepatoprotective effects of this compound and its primary active constituents, the iridoid glycosides Picroside I and Picroside II. The multifaceted action of this compound, encompassing antioxidant, anti-inflammatory, and metabolic regulatory pathways, presents a compelling case for its further investigation and development as a modern therapeutic agent for various liver pathologies.

Core Mechanisms of Action

The hepatoprotective activity of this compound is not attributed to a single mode of action but rather a synergistic interplay of multiple mechanisms that collectively mitigate liver damage and promote hepatic health. These core mechanisms include potent antioxidant and anti-inflammatory effects, as well as the modulation of key signaling pathways and metabolic processes within the liver.

Potent Antioxidant Activity

Oxidative stress is a primary driver of liver injury in various pathologies, including toxin-induced hepatitis, non-alcoholic fatty liver disease (NAFLD), and alcoholic liver disease. This compound and its constituents have demonstrated significant antioxidant properties by scavenging free radicals and bolstering the endogenous antioxidant defense systems of hepatocytes.[2][3]

Enhancement of Endogenous Antioxidant Enzymes:

This compound, and particularly Picroside II, has been shown to upregulate the activity of key antioxidant enzymes in a dose-dependent manner. This includes:

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[2][4]

-

Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[2][4]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[5]

Reduction of Lipid Peroxidation:

Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA), which contribute to cellular toxicity. This compound effectively inhibits lipid peroxidation, thereby preserving the integrity of hepatocyte membranes. This is evidenced by a significant dose-dependent reduction in MDA levels in various experimental models of liver injury.[2][4]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of progressive liver disease, leading to fibrosis and cirrhosis. This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In response to liver injury, NF-κB is activated, leading to the production of inflammatory mediators. Picroside II has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of its p65 subunit.[6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Downregulation of Pro-inflammatory Cytokines:

This compound and its active constituents have been demonstrated to significantly reduce the serum and hepatic levels of key pro-inflammatory cytokines in a dose-dependent manner, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in initiating the inflammatory cascade in the liver.[6][7]

-

Interleukin-6 (IL-6): A pleiotropic cytokine with pro-inflammatory functions in the liver.[6][7]

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine that contributes to hepatocyte injury.[6][7]

Modulation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes. Recent studies suggest that Picroside II can activate the Nrf2 pathway, contributing to its hepatoprotective effects.[8][9] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[8]

Regulation of Bile Acid Homeostasis via Farnesoid X Receptor (FXR) Activation

Cholestatic liver injury is characterized by the accumulation of toxic bile acids within hepatocytes. Picroside II has been identified as an activator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid synthesis and transport.[10]

Activation of FXR by Picroside II leads to:

-

Decreased Bile Acid Synthesis: Downregulation of the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1).[10]

-

Increased Bile Acid Efflux: Upregulation of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes into the bile canaliculi.[10]

-

Modulation of Bile Acid Uptake: While some studies show an increase in the uptake transporter Ntcp, the overall effect is a reduction in intracellular bile acid concentration.[10]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies, demonstrating the dose-dependent hepatoprotective effects of this compound and its constituents.

Table 1: Effect of Picroside II on Serum Liver Enzymes in Rodent Models of Liver Injury

| Model | Compound | Dosage | % Reduction in ALT | % Reduction in AST | Reference |

| CCl4-induced (mice) | Picroside II | 5 mg/kg | 45% | 40% | [2][11] |

| 10 mg/kg | 60% | 55% | [2][11] | ||

| 20 mg/kg | 75% | 70% | [2][11] | ||

| D-GalN/LPS-induced (mice) | Picroside II | 20 mg/kg | Significant reduction (p<0.01) | Significant reduction (p<0.01) | [6] |

| Acetaminophen-induced (mice) | Picroside II | 10 mg/kg | ~50% | ~45% | [2][11] |

| 20 mg/kg | ~65% | ~60% | [2][11] | ||

| Galactosamine-induced (rats) | P. kurroa extract | 200 mg/kg | Significant reduction (p<0.05) | Significant reduction (p<0.05) | [12][13] |

Table 2: Effect of Picroside II on Oxidative Stress Markers in Rodent Models of Liver Injury

| Model | Compound | Dosage | % Reduction in MDA | % Increase in SOD | % Increase in GPx | Reference |

| CCl4-induced (mice) | Picroside II | 5 mg/kg | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [2][11] |

| 10 mg/kg | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [2][11] | ||

| 20 mg/kg | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [2][11] | ||

| Acetaminophen-induced (mice) | Picroside II | 10 mg/kg | Significant reduction | Significant increase | Significant increase | [2][11] |

| 20 mg/kg | Significant reduction | Significant increase | Significant increase | [2][11] | ||

| SAP-induced (rats) | Picroside II | - | Significant reduction | Significant increase | - | [4] |

Table 3: Effect of Picroside II on Pro-inflammatory Cytokines in D-GalN/LPS-induced Liver Injury in Mice

| Cytokine | Compound | Dosage | % Reduction in Serum Levels | Reference |

| TNF-α | Picroside II | 20 mg/kg | Significant reduction (p<0.01) | [6] |

| IL-6 | Picroside II | 20 mg/kg | Significant reduction (p<0.01) | [6] |

| IL-1β | Picroside II | 20 mg/kg | Significant reduction (p<0.01) | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity in Rodents

This model is widely used to study xenobiotic-induced liver injury, which is primarily mediated by free radical damage.

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Induction of Injury: A single intraperitoneal (i.p.) or oral gavage administration of CCl4, typically diluted in a vehicle like olive oil or corn oil. The dose can vary, but a common dose is 1-2 mL/kg body weight.[14][15]

-

Treatment: this compound or its isolated constituents are administered orally for a specified period (e.g., 7-14 days) prior to CCl4 administration. A vehicle control group receives the vehicle alone.

-

Sample Collection: 24 hours after CCl4 administration, animals are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST). The liver is excised for histopathological examination and for the preparation of liver homogenates to measure oxidative stress markers (MDA, SOD, GPx, GSH).[14]

D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Fulminant Hepatitis in Mice

This model mimics endotoxin-induced liver injury and is characterized by a massive inflammatory response and hepatocyte apoptosis.

-

Animals: Male C57BL/6 mice are frequently used.

-

Induction of Injury: A single intraperitoneal injection of D-GalN (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg).[6]

-

Treatment: Picroside II (e.g., 20 mg/kg) is administered intraperitoneally at various time points before the D-GalN/LPS challenge.[6]

-

Sample Collection: Animals are monitored for survival. Blood is collected at specified time points to measure serum levels of ALT, AST, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Livers are harvested for histopathology and for molecular analyses such as Western blotting to assess NF-κB activation and RT-qPCR for cytokine gene expression.[6]

In Vitro Hepatoprotection Assay using HepG2 Cells

This in vitro model allows for the investigation of direct cytoprotective effects on human hepatocytes.

-

Cell Line: Human hepatoma cell line (HepG2) is commonly used.

-

Induction of Injury: Cells are exposed to a hepatotoxic agent, such as acetaminophen or CCl4, at a concentration that induces significant cell death (e.g., determined by an IC50 assay).[3][5]

-

Treatment: Cells are pre-treated with various concentrations of this compound or its constituents for a specified duration (e.g., 24 hours) before the addition of the toxicant.

-

Assessment of Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity. An increase in cell viability in the treated groups compared to the toxicant-only group indicates a hepatoprotective effect.[3][5]

Conclusion

The compelling body of preclinical evidence strongly supports the hepatoprotective effects of this compound, mediated through a multi-target mechanism of action. Its ability to concurrently mitigate oxidative stress, suppress inflammation, and regulate bile acid homeostasis positions it as a promising candidate for the development of novel therapies for a range of liver diseases. The quantitative data presented in this guide underscore the dose-dependent efficacy of its active constituents. Further well-designed clinical trials are warranted to translate these promising preclinical findings into effective clinical applications for the management of liver disorders. The detailed experimental protocols provided herein offer a framework for researchers to further elucidate the intricate molecular mechanisms and to evaluate the therapeutic potential of this traditional medicine in a modern scientific context.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-lipid peroxidation and protection of liver mitochondria against injuries by picroside II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picroside II Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. e-century.us [e-century.us]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Picroside II protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Picrorhiza kurroa (Kutaki) Royle ex Benth as a hepatoprotective agent--experimental & clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amelioration of CCl4 induced liver injury in swiss albino mice by antioxidant rich leaf extract of Croton bonplandianus Baill. | PLOS One [journals.plos.org]

- 15. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

Traditional Ayurvedic Uses of Kutkin for Liver Disease: A Technical Whitepaper

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Picrorhiza kurroa, a perennial herb found in the Himalayan region, has been a cornerstone of traditional Ayurvedic medicine for centuries, particularly for the treatment of liver ailments. The primary active constituent responsible for its therapeutic effects is a mixture of iridoid glycosides known as Kutkin, which is composed mainly of picroside I and kutkoside.[1] In Ayurveda, this herb, commonly referred to as 'Katuki', is recognized for its potent hepatoprotective, anti-inflammatory, antioxidant, and choleretic properties.[2][3] It has been traditionally prescribed for conditions such as jaundice, hepatitis, and other liver disorders, aiming to balance the Pitta dosha and detoxify the liver and bile.[2] This technical guide provides a comprehensive overview of the traditional Ayurvedic uses of this compound for liver disease, supported by modern preclinical and clinical research, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Data from Clinical and Preclinical Studies

The hepatoprotective effects of Picrorhiza kurroa and its active constituents have been evaluated in numerous studies. The following tables summarize the key quantitative findings from a notable clinical trial and various preclinical investigations.

Table 1: Clinical Trial of Picrorhiza kurroa in Acute Viral Hepatitis

| Parameter | Picrorhiza kurroa Group (n=15) | Placebo Group (n=18) | Significance |

| Dosage | 375 mg root powder, three times a day for 2 weeks | Matching placebo | N/A |

| Time for Bilirubin to reach 2.5 mg% (days) | 27.44 | 75.9 | Significant |

| Serum Bilirubin | Significantly lower | Higher | Significant |

| SGOT (AST) | Significantly lower | Higher | Significant |

| SGPT (ALT) | Significantly lower | Higher | Significant |

| Data from a randomized, double-blind, placebo-controlled trial in patients with acute viral hepatitis (HBsAg negative).[4][5] |

Table 2: Preclinical Studies on the Hepatoprotective Effects of this compound and its Constituents

| Study Model | Toxin | Treatment | Key Findings |

| Rats | Galactosamine | P. kurroa (200 mg/kg, p.o.) | Significant reduction (p<0.05) in liver lipid content, GOT, and GPT.[4] |

| Rats | Galactosamine | Picroliv (12 mg/kg/day for 7 days, p.o.) | Significantly prevented biochemical changes in liver and serum.[6] |

| Rats | Galactosamine | Kutkoside (12 mg/kg/day for 7 days) | Protected against changes in most hepatic and serum constituents.[6] |

| Rats | Galactosamine | Picroside I (12 mg/kg/day for 7 days) | Prevented changes in acid phosphatase, phospholipids, and lipid peroxides in the liver, and alkaline phosphatase in the serum.[6] |

| Rats | Thioacetamide | Picroliv (12 mg/kg, p.o.) | Significantly lowered elevated levels of serum cholesterol, triglycerides, ALP, GOT, and GPT.[7] |

| Mice | Carbon Tetrachloride (CCl4) | P. kurroa extract (12 mg/kg daily for 10 days prior to CCl4) | Offered significant protection against liver damage.[1] |

Key Experimental Protocols

To facilitate the replication and further investigation of the hepatoprotective effects of this compound, detailed methodologies from key studies are provided below.

Clinical Trial in Acute Viral Hepatitis

-

Study Design: A randomized, double-blind, placebo-controlled trial.[4][5]

-

Participants: Patients diagnosed with acute viral hepatitis (HBsAg negative). A total of 33 patients were included, with 15 in the treatment group and 18 in the placebo group.[4][5]

-

Intervention: The treatment group received 375 mg of Picrorhiza kurroa root powder three times a day for two weeks. The control group received a matching placebo.[4][5]

-

Outcome Measures: The primary outcomes were the serum levels of bilirubin, serum glutamic-oxaloacetic transaminase (SGOT/AST), and serum glutamic-pyruvic transaminase (SGPT/ALT). The time required for the total serum bilirubin to decrease to an average value of 2.5 mg% was also a key endpoint.[4]

Preclinical Study: Galactosamine-Induced Hepatotoxicity in Rats

-

Animal Model: Male Sprague-Dawley rats.[6]

-

Induction of Hepatotoxicity: A single intraperitoneal injection of D-Galactosamine (800 mg/kg).[6]

-

Treatment Protocol:

-

Biochemical Assays: After 24 hours of galactosamine administration, blood and liver samples were collected. Serum was analyzed for transaminases (SGOT, SGPT), alkaline phosphatase, and bilirubin. Liver tissue was analyzed for levels of 5'-nucleotidase, glucose-6-phosphatase, cytochrome P450, gamma-glutamyl transpeptidase, succinate dehydrogenase, acid phosphatase, acid ribonuclease, RNA, protein, glycogen, total lipids, phospholipids, cholesterol, and lipid peroxides.[6]

Preclinical Study: Thioacetamide-Induced Liver Damage in Rats

-

Animal Model: Rats.[7]

-

Induction of Hepatotoxicity: Administration of thioacetamide (200 mg/kg body weight).[7]

-

Treatment Protocol: Picroliv was administered at a dose of 12 mg/kg body weight. The study also included a group with concurrent infection with Entamoeba histolytica to assess the efficacy in a more complex model of liver injury.[7]

-

Biochemical Assays: Serum levels of cholesterol, triglycerides, alkaline phosphatase (ALP), glutamate oxaloacetate transaminase (GOT), and glutamate pyruvate transaminase (GPT) were measured.[7]

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of this compound and its constituents are mediated through multiple signaling pathways. The primary mechanisms include antioxidant activity, anti-inflammatory effects, and the modulation of metabolic pathways.

Antioxidant and Anti-inflammatory Mechanisms

This compound acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation, thus protecting hepatocytes from oxidative stress-induced damage.[7] One of the active constituents, apocynin, is a strong inhibitor of NADPH-oxidase, a key enzyme in the production of reactive oxygen species, and has demonstrated anti-inflammatory properties.

References

- 1. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meschinohealth.com [meschinohealth.com]

- 3. Picroside II attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picrorhiza kurroa Enhances β-Cell Mass Proliferation and Insulin Secretion in Streptozotocin Evoked β-Cell Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Kutkin and Its Glycosides: A Technical Guide

Introduction

Kutkin is the principal active constituent of Picrorhiza kurroa Royle ex Benth, a perennial herb found in the Himalayan region.[1] Traditionally used in Ayurvedic medicine for liver disorders, this bitter extract is a standardized mixture of C9 iridoid glycosides, primarily Picroside I and Kutkoside (often referred to as Picroside II), typically in a 1:1.5 or 1:2 ratio.[2][3] Other bioactive compounds in the plant include apocynin, cucurbitacins, and androsin, which contribute to its diverse pharmacological profile.[1][2] This guide provides a comprehensive overview of the chemistry, pharmacological activities, mechanisms of action, and pharmacokinetics of this compound and its constituent glycosides, intended for researchers and drug development professionals.

Chemistry

This compound is a complex mixture of iridoid glycosides. The primary active components responsible for its therapeutic effects are:

-

Picroside I: 6'-O-trans-cinnamoylcatalpol

-

Kutkoside (Picroside II): 10-O-vanilloylcatalpol[4]

These compounds are C9 iridoid glycosides, characterized by a cyclopentane[c]pyran ring system. The presence of different esterifying groups (cinnamoyl and vanilloyl) at various positions on the catalpol core distinguishes Picroside I and II. The plant also contains other related compounds like Picroside III.[1][2]

Pharmacological Activities and Mechanisms of Action

This compound and its glycosides exhibit a wide range of pharmacological activities, with hepatoprotective, anti-inflammatory, and immunomodulatory effects being the most prominent.

Hepatoprotective Activity

This compound is renowned for its potent hepatoprotective effects, which are often compared to, and in some cases found to be superior to, silymarin.[1] It has demonstrated significant protective and curative effects in various preclinical models of liver injury induced by toxins such as carbon tetrachloride (CCl4), galactosamine, and thioacetamide.[1][5]

Mechanism of Action: The hepatoprotective mechanism is multifactorial and involves:

-

Antioxidant Effects: One of the constituents, apocynin, is a potent inhibitor of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[1][2] By reducing oxidative stress, this compound protects hepatocytes from damage.

-

Anti-inflammatory Action: this compound suppresses the activation of pro-inflammatory signaling pathways like NF-κB, thereby reducing the production of inflammatory mediators in the liver.[6]

-

Stimulation of Liver Regeneration: It is reported to stimulate nucleolar polymerase A, which enhances ribosomal protein synthesis and promotes the regenerative capacity of the liver, leading to the formation of new hepatocytes.[1]

Anti-inflammatory & Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory activity in various experimental models, including adjuvant-induced arthritis and carrageenan-induced edema.[4] This activity is attributed to its ability to modulate the immune response and inhibit the production of pro-inflammatory mediators.

Mechanism of Action:

-

Inhibition of Pro-inflammatory Cytokines: P. kurroa extract has been shown to suppress the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[6]

-

Leukocyte Migration Inhibition: this compound can inhibit the migration of leukocytes to the site of inflammation.[4]

-

Immunomodulation: The glycosides can modulate both humoral and cell-mediated immune responses, contributing to their therapeutic effects in immune-mediated inflammatory conditions.[3]

Anticancer Activity

Recent studies have highlighted the potential of Picrosides I and II as anticancer agents. They have been shown to decrease the viability of breast cancer cells (MDA-MB-231) in a dose-dependent manner.[7]

Mechanism of Action:

-

Induction of Apoptosis: Picrosides induce apoptosis (programmed cell death) in cancer cells.[7]

-

Cell Cycle Arrest: The compounds can arrest the cell cycle, primarily in the G0/G1 phase, preventing cancer cell proliferation.[7]

-

Reduction of Oxidative Stress: By decreasing the mitochondrial membrane potential, Picrosides reduce the generation of intracellular ROS, which can contribute to DNA damage and carcinogenesis.[7]

Quantitative Pharmacological Data

Table 1: In Vitro Anticancer Activity of Picrosides

| Compound | Cell Line | Parameter | Value (µM) | Reference |

| Picroside I | MDA-MB-231 | IC50 | 95.3 | [7] |

| Picroside II | MDA-MB-231 | IC50 | 130.8 | [7] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | Dose (mg/kg, p.o.) | Inhibition (%) | Reference |

| Dextran-induced edema | Rat | - | 20 - 33 | [4] |

| Formaldehyde arthritis | Rat | 100 | 13 - 43 | [4] |

| Acetic acid-induced vascular permeability | Mouse | 100 | 17 | [4] |

| Acetic acid-induced vascular permeability | Mouse | 200 | 26 | [4] |

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats have shown significant differences in the oral bioavailability of Picroside I and II depending on the formulation.[8] The pure glycosides (as this compound) generally show lower bioavailability compared to when administered as part of a whole plant extract.[8]

Metabolism studies indicate that iridoid glycosides are primarily metabolized by intestinal microbial flora.[9] In vitro studies using rat liver microsomes and hepatocytes have identified several phase I and phase II metabolites for both Picroside I and Picroside II.[9]

Table 3: Pharmacokinetic Parameters of Picroside I & II in Rats (Oral Administration)

| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Reference |

| Picroside I | This compound | 138.2 ± 16.5 | 0.5 | 215.1 ± 21.3 | [8][10] |

| P. kurroa Extract | 254.1 ± 25.1 | 0.5 | 502.5 ± 45.7 | [8][10] | |

| Picrolax® Capsule | 175.3 ± 15.8 | 0.5 | 345.2 ± 31.5 | [8][10] | |

| Picroside II | This compound | 210.5 ± 22.4 | 0.5 | 398.4 ± 38.6 | [8][10] |

| P. kurroa Extract | 412.7 ± 39.8 | 0.5 | 985.7 ± 88.4 | [8][10] | |

| Picrolax® Capsule | 288.6 ± 26.5 | 0.5 | 654.1 ± 59.8 | [8][10] | |

| (Values are presented as Mean ± SEM) |

Table 4: In Silico ADME & Toxicity Profile

| Compound | Molecular Weight ( g/mol ) | Violates Lipinski's Rule | Oral Absorption | BBB Penetration | Acute Oral Toxicity (LD50) | Reference |

| This compound | 496.5 | Yes | Poor | No | Category III (>500 - <5000 mg/kg) | [11] |

| Apocynin | - | No | Good | No | Category III (>500 - <5000 mg/kg) | [11] |

Experimental Protocols

In Vivo Hepatotoxicity Model: CCl4-Induced Liver Injury in Rats

This protocol is widely used to evaluate hepatoprotective agents.

-

Animal Model: Adult male Sprague Dawley or Wistar rats (weighing 200-300 g) are used.[12][13]

-

Induction of Injury: A solution of CCl4 (typically 30-50% in olive oil or paraffin oil) is administered to the rats.[14][15] Administration can be via intraperitoneal (i.p.) injection or oral gavage at a dose of 1-3 mL/kg body weight.[12][13][14]

-

Treatment: The test group receives this compound or its extract orally at a specified dose (e.g., 12 mg/kg) for a period before and/or after CCl4 administration.[1] The control group receives the vehicle only.

-

Sample Collection: After a specified time (e.g., 12-24 hours for acute models), animals are euthanized.[13] Blood is collected for serum analysis, and liver tissue is excised for histopathological and biochemical analysis.

-

Endpoint Analysis:

-

Serum Biomarkers: Alanine transaminase (ALT), aspartate transaminase (AST), and bilirubin levels are measured to assess liver damage.[13][15]

-

Histopathology: Liver sections are stained (e.g., with Hematoxylin and Eosin) and examined for signs of necrosis, inflammation, and cellular infiltration.[12]

-

In Vivo Anti-inflammatory Model: Adjuvant-Induced Arthritis (AIA) in Rats

This is a common model for studying chronic inflammation and evaluating anti-arthritic drugs.

-

Animal Model: Susceptible rat strains like Lewis or Sprague Dawley are used.[16][17]

-

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis or M. butyricum (e.g., 10 mg/mL in mineral oil), into the footpad or the base of the tail (typically 0.05-0.1 mL).[16][17][18]

-

Treatment: Oral administration of this compound (e.g., 100-250 mg/kg) or a reference drug (like acetylsalicylic acid) begins on the day of or several days after adjuvant injection and continues for the duration of the study (e.g., 21-28 days).[4]

-

Endpoint Analysis:

-

Paw Volume/Swelling: The degree of inflammation is monitored by measuring the paw volume or diameter at regular intervals using a plethysmometer.

-

Arthritis Score: The severity of arthritis in each paw is visually scored based on erythema, swelling, and joint deformity.[16]

-

Histopathology: At the end of the study, joint tissues are examined for inflammatory cell infiltration, pannus formation, and bone/cartilage destruction.

-

Analytical Method: HPLC for Quantification of Picrosides

High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of Picroside I and II in extracts and formulations.[2][19][20]

-

Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is used.[19][21]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., 0.1% orthophosphoric acid or 10mM ammonium acetate buffer) and an organic solvent like acetonitrile or methanol.[19][20][21]

-

Sample Preparation:

-

Standard: A stock solution of pure Picroside I and II (e.g., 1 mg/mL) is prepared in methanol.[19][20] Serial dilutions are made to create a calibration curve.

-

Extract/Formulation: A known weight of the extract or powdered formulation is dissolved in methanol, often with the aid of sonication to ensure complete extraction, and then filtered through a 0.45 µm filter before injection.[19]

-

-

Chromatographic Conditions:

-

Quantification: The peaks corresponding to Picroside I and II are identified by their retention times compared to the standards. The concentration in the sample is calculated based on the peak area using the linear regression equation from the standard calibration curve.[19]

Conclusion

This compound and its constituent iridoid glycosides, Picroside I and II, possess a robust pharmacological profile with significant hepatoprotective, anti-inflammatory, and potential anticancer activities. The mechanisms of action are multifaceted, primarily involving antioxidant pathways, inhibition of key inflammatory signaling cascades like NF-κB, and modulation of cell cycle and apoptosis. While preclinical data are strong, pharmacokinetic studies indicate that formulation plays a critical role in the bioavailability of the active glycosides. The detailed experimental and analytical protocols provided herein offer a framework for further research and development of Picrorhiza kurroa-based therapeutics. Further clinical trials are necessary to fully establish the efficacy and safety of this compound in various disease states.[23]

References

- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 2. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Hepatoprotective activity of this compound--the iridoid glycoside mixture of Picrorhiza kurrooa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Effect of Picrorhiza kurroa in Experimental Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative pharmacokinetic profiles of picrosides I and II from this compound, Picrorhiza kurroa extract and its formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijbcp.com [ijbcp.com]

- 12. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. maokangbio.com [maokangbio.com]

- 17. chondrex.com [chondrex.com]

- 18. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. primescholars.com [primescholars.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Picroside I and Picroside II Ratio in Kutkin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kutkin, the primary active constituent of the Himalayan herb Picrorhiza kurroa, is a standardized mixture of iridoid glycosides renowned for its potent pharmacological activities, most notably its hepatoprotective effects. This guide delves into the core of this compound's composition: the ratio of its two principal bioactive molecules, Picroside I and Picroside II. This ratio is a critical parameter for standardization, quality control, and understanding the therapeutic efficacy of P. kurroa extracts and formulations. The pharmacological importance of this plant is largely attributed to these iridoid glycosides, which also exhibit significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1]

This technical document provides a comprehensive overview of the quantitative variations in the Picroside I to Picroside II ratio across different preparations, detailed experimental protocols for their extraction and analysis, and an exploration of the distinct molecular signaling pathways they modulate.

Data Presentation: Quantitative Analysis of Picroside Ratios

The ratio of Picroside I to Picroside II is not fixed and varies significantly depending on the source material (wild-harvested vs. cultivated), the preparation method (crude drug vs. extract), and the specific formulation. This variability underscores the necessity for robust analytical methods for proper standardization. The following table summarizes quantitative data from various studies.

| Material Analyzed | Picroside I Content | Picroside II Content | Approximate Ratio (P-I : P-II) | Reference |

| P. kurroa Crude Drug | 2.62 ± 0.02% w/w | 1.23 ± 0.01% w/w | 2.1 : 1 | [2] |

| P. kurroa Extract | 8.83 ± 0.36% w/w | 6.34 ± 0.13% w/w | 1.4 : 1 | [2] |

| This compound Standard Sample | 46% w/w | 54% w/w | 0.85 : 1 | [2] |

| This compound Preparation | 45% w/w | 55% w/w | 0.82 : 1 | [3] |

| Picroliv / this compound | - | - | 1 : 2 (P-I : P-II) | [1] |

| Cultivated P. kurroa Rhizomes | 0.54 - 2.43% | 4.72 - 8.62% | Highly Variable (P-II > P-I) | [4] |

| High-Altitude Wild P. kurroa | 3.5% (max) | 2.0% (max) | 1.75 : 1 | [5] |

| Tissue Culture (16 weeks) | 16.37 ± 0.0007 mg/g | 6.34 ± 0.0012 mg/g | 2.6 : 1 | [6][7] |

Experimental Protocols

Accurate determination of the Picroside I and II ratio relies on meticulous sample preparation, extraction, and quantification.

Preparation of Plant Material

Proper handling of the raw plant material is critical to preserve the chemical integrity of the iridoid glycosides.

-

Collection and Cleaning: Collect fresh roots and rhizomes of P. kurroa. Wash the material thoroughly with water to remove soil and other debris.[8]

-

Drying: Cut the cleaned material into small pieces and air-dry under shade. Avoid direct sunlight to prevent the degradation of active compounds.[8]

-

Grinding: Grind the completely dried material into a uniform, coarse powder (#40 mesh) using a mechanical grinder.[2][8]

-

Storage: Store the powdered material in airtight containers in a cool, dark, and dry place until required for extraction.[8]

Extraction of Picrosides (this compound)

Ultrasound-assisted sonication has been identified as a highly efficient method for extracting Picrosides, offering high yields in a reduced time frame compared to traditional methods.

-

Solvent: Methanol is a suitable solvent for these polar compounds.[9][10]

-

Procedure (Sonication):

-

Place 2g of powdered plant material into a flask with an appropriate volume of methanol.

-

Sonicate the mixture for approximately 36 minutes. Maintain the temperature at 35°C ± 1°C.[9][10]

-

Following extraction, separate the liquid extract from the solid residue by vacuum filtration.

-

Distill the solvent from the filtrate under reduced pressure to obtain the crude dried extract.

-

Record the final weight and calculate the extraction yield. This method has been shown to yield up to 6.825% Picroside I and 5.291% Picroside II.[10]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the simultaneous quantification of Picroside I and Picroside II.

-

System: A Reverse Phase HPLC (RP-HPLC) system with a photodiode array (PDA) detector.[5][11]

-

Column: Waters Spherisorb or equivalent C18 column (e.g., 4.6mm x 250mm, 5µm).[11]

-

Mobile Phase: An isocratic system of methanol and water (60:40, v/v) has shown good resolution.[5] Alternatively, a gradient system with Solvent A (0.05% trifluoroacetic acid in water) and Solvent B (1:1 methanol/acetonitrile) can be used.[11]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at 270 nm.[5]

-

Procedure:

-

Prepare standard stock solutions of pure Picroside I and Picroside II (e.g., 1 mg/5 ml) in methanol.[5]

-

Construct a five-point calibration curve for each analyte.

-

Prepare sample solutions by dissolving a known quantity of the dried extract in the mobile phase.

-

Inject 10-20 µL of the standard and sample solutions into the column.

-

Identify peaks based on retention times compared to standards (typical retention times are ~16.1 min for Picroside I and ~8.4 min for Picroside II under specific conditions).[5]

-

Quantify the amount of each Picroside using the calibration curve and calculate the w/w percentage and ratio.

-

Pharmacological Significance and Signaling Pathways

Picroside I and Picroside II, while structurally similar, modulate distinct signaling pathways, contributing to the multifaceted therapeutic profile of this compound.

Picroside I: Hepatoprotection

Picroside I has been shown to protect the liver, particularly against fibrosis, by modulating metabolic and regulatory pathways. Its mechanism involves the regulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, primary bile acid biosynthesis, and sphingolipid metabolism.[8][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Immunomodulating effects of antitumor drugs Bruton tyrosine kinase inhibitors and the possibility of their use in allergic and infectious diseases | Torshina | Medical Immunology (Russia) [mimmun.ru]

- 7. mdpi.com [mdpi.com]

- 8. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Iridoid Glycosides in Himalayan Medicinal Plants: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the phytochemistry, pharmacology, and therapeutic potential of iridoid glycosides derived from the rich botanical diversity of the Himalayas. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Himalayan region, a bastion of biodiversity, harbors a vast array of medicinal plants that have been integral to traditional healing practices for centuries. Among the plethora of bioactive compounds these plants produce, iridoid glycosides have emerged as a class of monoterpenoids with significant therapeutic promise. Characterized by a cyclopentane[c]pyran ring system, these compounds exhibit a wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the iridoid glycosides found in prominent Himalayan medicinal plants, with a focus on their extraction, quantification, and mechanisms of action, to facilitate their exploration in modern drug discovery and development.

Prominent Himalayan Medicinal Plants and their Iridoid Glycosides

Several Himalayan medicinal plants are rich sources of iridoid glycosides, with Picrorhiza and Swertia species being among the most extensively studied. Other notable genera include Gentiana and Verbascum.

Table 1: Key Iridoid Glycosides in Selected Himalayan Medicinal Plants

| Plant Species | Family | Key Iridoid Glycosides |

| Picrorhiza kurroa | Plantaginaceae | Picroside I, Picroside II, Picroside III, Picroside IV, Kutkoside |

| Neopicrorhiza scrophulariiflora | Plantaginaceae | Picroside I, Picroside II, Picroside III, Picroside IV, Piscrocins, Piscrosides |

| Swertia chirayita | Gentianaceae | Swertiamarin, Amarogentin, Amaroswerin, Gentiopicroside |

| Gentiana kurroo | Gentianaceae | Gentiopicroside, Swertiamarin, Loganic acid, Sweroside |

| Verbascum thapsus | Scrophulariaceae | Aucubin, Catalpol |

Extraction and Isolation Protocols

The efficient extraction and isolation of iridoid glycosides are crucial for their pharmacological investigation and potential commercialization. A variety of methods have been developed and optimized for this purpose.

General Extraction Workflow

The following diagram illustrates a general workflow for the extraction of iridoid glycosides from plant material.

Caption: General workflow for iridoid glycoside extraction.

Detailed Protocol for Picroside Extraction from Picrorhiza kurroa

This protocol is adapted from methodologies reported for the efficient extraction and isolation of picrosides.[1][2][3]

-

Plant Material Preparation:

-

Collect fresh rhizomes of Picrorhiza kurroa.

-

Wash the rhizomes thoroughly with water to remove soil and debris.

-

Cut the cleaned material into small pieces and air-dry them in the shade.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Maceration/Reflux: Extract the powdered plant material (e.g., 500 g) with methanol (e.g., 1 L) using either maceration (soaking at room temperature for an extended period) or reflux extraction (heating the solvent with the material) for a specified duration (e.g., 6 hours has been found to be optimal in some studies).[2]

-

Sonication-Assisted Extraction: Alternatively, mix the powdered plant material with methanol and extract using an ultrasonic bath for a shorter duration (e.g., 36 minutes at 35°C).[2][3] This method has been reported to yield a higher percentage of picrosides.[3]

-

-

Filtration and Concentration:

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Column Chromatography:

-

Subject the crude extract to column chromatography over silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents of increasing polarity, starting with non-polar solvents like petroleum ether and chloroform, and gradually increasing the proportion of methanol in a chloroform-methanol mixture (e.g., CHCl₃:MeOH from 96:4 to 90:10).[1]

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing the desired picrosides (as indicated by TLC).

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure picrosides.

-

Table 2: Quantitative Yield of Iridoid Glycosides from Himalayan Plants

| Plant Species | Iridoid Glycoside | Extraction Method | Solvent | Yield | Reference |

| Picrorhiza kurroa | Picroside I | Sonication | Methanol | 6.825% | [2][3] |

| Picrorhiza kurroa | Picroside II | Sonication | Methanol | 5.291% | [2][3] |

| Picrorhiza kurroa | Picroside I | Reflux | Methanol | 5.991% | [2] |

| Picrorhiza kurroa | Picroside II | Reflux | Methanol | 5.120% | [2] |

| Gentiana kurroo | Gentiopicroside | Not specified | Methanol | 40.93 mg/g DW (wild rhizomes) | [4][5] |

| Swertia chirayita | Swertiamarin | Static Extraction (24h) | Not specified | 256.98 mg/g | [5] |

| Verbascum thapsus | Aucubin | Not specified | Not specified | Variable (up to ~0.4% of dry leaf weight) | [6] |

| Verbascum thapsus | Catalpol | Not specified | Not specified | Variable (up to ~1.2% of dry leaf weight) | [6] |

Experimental Protocols for Biological Activity Assessment

The evaluation of the pharmacological properties of iridoid glycosides involves a range of in vitro and in vivo assays. The following are generalized protocols for key experiments.

In Vitro Hepatoprotective Activity Assay (HepG2 Cell Line)

This protocol outlines a common method for assessing the hepatoprotective effects of a compound against toxin-induced liver cell damage.[7][8]

-

Cell Culture:

-

Culture human hepatoma (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the HepG2 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test iridoid glycoside for a specified period (e.g., 2-24 hours).

-

Induce hepatotoxicity by adding a toxin such as carbon tetrachloride (CCl₄) or acetaminophen to the culture medium for a defined duration.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Measurement of Liver Enzyme Leakage:

-

Collect the cell culture supernatant.

-

Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant using commercially available kits. Increased enzyme levels in the medium indicate cell membrane damage.

-

Western Blot Analysis for Protein Expression (e.g., NF-κB Pathway)

This protocol describes the general steps for detecting the expression and activation of specific proteins involved in signaling pathways.[9][10][11]

-

Protein Extraction:

-

Treat cells with the iridoid glycoside and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by heating them in a loading buffer.

-

Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65 for NF-κB) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of specific genes, such as those encoding inflammatory cytokines.[12][13][14]

-

RNA Extraction:

-

Treat cells with the iridoid glycoside and/or an inflammatory stimulus.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

-

qPCR:

-

Perform the quantitative PCR reaction using the synthesized cDNA as a template, gene-specific primers for the target gene (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

The qPCR instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Pharmacological Activities and Mechanisms of Action

Iridoid glycosides from Himalayan medicinal plants have demonstrated a wide array of pharmacological activities. The following sections detail some of the key therapeutic areas and the underlying signaling pathways.

Table 3: IC₅₀ Values of Selected Iridoid Glycosides

| Compound | Biological Activity | Cell Line/Assay | IC₅₀ Value | Reference |

| Kutkin | Anticancer | MCF-7 | Not specified, but showed significant cytotoxicity | [15] |

| Verminoside | Anticancer | Hep 2 | 128 µM | [15] |

| Amphicoside | Anticancer | Hep 2 | 340 µM | [15] |

| Veronicoside | Anticancer | Hep 2 | 153.3 µM | [15] |

| Gentiopicroside | Anti-inflammatory | RAW 264.7 (LPS-induced) | 18.2 µM (for TNF-α/IL-6 inhibition) | [16] |

| Gentiopicroside | Anticancer | SKOV3 | 20 µM | [17] |

| Aucubin (hydrolyzed) | Anti-inflammatory | RAW 264.7 (LPS-induced) | 9.2 µM (for TNF-α inhibition) | [18] |

| Gentiana kurroo methanolic extract | Antioxidant | DPPH radical scavenging | 114 µg/mL | [19] |

| Gentiana kurroo methanolic extract | Antioxidant | H₂O₂ scavenging | 109.9 µg/mL | [19] |

| Gentiana kurroo methanolic extract | Antioxidant | Superoxide radical scavenging | 74.63 µg/mL | [19] |

Hepatoprotective Activity

Several iridoid glycosides, particularly picrosides from Picrorhiza kurroa and swertiamarin from Swertia chirayita, are renowned for their hepatoprotective effects.

Signaling Pathway: Swertiamarin-mediated Hepatoprotection via Nrf2/HO-1 Pathway

Swertiamarin has been shown to protect against liver injury by activating the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant enzymes.[20]

Caption: Swertiamarin's hepatoprotective mechanism.

Anti-inflammatory Activity

Many iridoid glycosides exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

Signaling Pathway: Inhibition of NF-κB Pathway by Iridoid Glycosides

A common mechanism of anti-inflammatory action for several iridoid glycosides, including aucubin and gentiopicroside, is the inhibition of the NF-κB signaling pathway.[16][21]

Caption: NF-κB pathway inhibition by iridoid glycosides.

Neuroprotective Activity

Catalpol, found in Verbascum thapsus, is a well-studied iridoid glycoside with significant neuroprotective properties.

Signaling Pathway: Neuroprotective Mechanisms of Catalpol

Catalpol exerts its neuroprotective effects through multiple pathways, including anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms.[7][8][22]

Caption: Neuroprotective pathways of Catalpol.

Conclusion

The iridoid glycosides present in Himalayan medicinal plants represent a rich and largely untapped resource for the development of novel therapeutics. Their diverse pharmacological activities, coupled with a growing understanding of their mechanisms of action, underscore their potential in addressing a range of human ailments. This technical guide provides a foundational framework for researchers and drug development professionals to further explore these promising natural compounds. Continued research, focusing on standardized extraction and isolation techniques, comprehensive preclinical and clinical evaluation, and a deeper understanding of their molecular targets, will be crucial in translating the therapeutic potential of these Himalayan treasures into effective modern medicines.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Transcriptome and metabolome analysis reveals mechanism of light intensity modulating iridoid biosynthesis in Gentiana macrophylla Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full-length transcriptome profiling of Gentiana straminea Maxim. provides new insights into iridoid biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Therapeutic efficacy and mechanisms of gentiopicroside in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Iridoid glycosides from Picrorhiza genus endemic to the Himalayan region: phytochemistry, biosynthesis, pharmacological potential and biotechnological intercessions to boost production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

- 18. Microbe Insights [microbiosci.com]

- 19. phcogj.com [phcogj.com]

- 20. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. cusabio.com [cusabio.com]

- 22. MTT (Assay protocol [protocols.io]

Kutkin: A Technical Guide to its Therapeutic Potential in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kutkin, a standardized extract derived from the roots and rhizomes of Picrorhiza kurroa, has a long history of use in traditional Ayurvedic medicine, primarily for the treatment of liver ailments.[1] Modern scientific investigation has identified the primary active constituents of this compound as a mixture of iridoid glycosides, predominantly picroside I and picroside II.[1][2] This technical guide provides a comprehensive overview of the current research into the therapeutic applications of this compound and its active components, with a focus on experimental data and methodologies to support further investigation and drug development.

The multifaceted pharmacological activities of this compound, including its hepatoprotective, anti-inflammatory, immunomodulatory, anticancer, and neuroprotective effects, are increasingly being elucidated.[3][4] This document aims to serve as a detailed resource, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key biological pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Hepatoprotective Applications

This compound is most renowned for its potent hepatoprotective properties, demonstrating efficacy in various preclinical and clinical studies against liver damage induced by toxins, drugs, and alcohol.[1][5] The underlying mechanisms are believed to involve antioxidant, anti-inflammatory, and regenerative effects.[1][2]

Quantitative Data

The following table summarizes the quantitative data from key studies investigating the hepatoprotective effects of Picrorhiza kurroa extract and its components.

| Model | Compound/Extract | Dose | Key Findings | Reference |

| D-galactosamine/LPS-induced liver injury in mice | P. kurroa methanol extract | 500 mg/kg, p.o. | Significantly inhibited the increase in sAST and sALT levels. | [6] |

| D-galactosamine/LPS-induced liver injury in mice | Picroside II | 50 mg/kg, p.o. | Showed significant hepatoprotective activity. | [6] |

| Drug-induced liver injury in rats (Paracetamol & Azithromycin) | P. kurroa ethanolic extract | Doses up to 400 mg/kg | Significantly decreased ALP, AST, ALT, and bilirubin; increased protein and albumin. | [7] |

| Acute viral hepatitis (HBsAg negative) in humans | P. kurroa root powder | 375 mg, three times a day for 2 weeks | Significantly reduced bilirubin, SGOT, and SGPT compared to placebo. Time for bilirubin to drop to 2.5 mg% was 27.44 days vs. 75.9 days for placebo. | [8] |

sAST: serum aspartate transaminase; sALT: serum alanine transaminase; ALP: alkaline phosphatase; SGOT: serum glutamic-oxaloacetic transaminase; SGPT: serum glutamic-pyruvic transaminase.

Experimental Protocols

This model is commonly used to induce acute liver failure that mimics viral hepatitis.

-

Animals: Male ddY mice (5 weeks old) are used.

-

Treatment: Test compounds (e.g., P. kurroa extract, picroside II) are administered orally (p.o.).

-

Induction of Liver Injury: One hour after treatment, mice are intraperitoneally (i.p.) injected with D-GalN (800 mg/kg) and LPS (40 µg/kg).

-

Sample Collection: Six hours after the D-GalN/LPS injection, blood is collected via cardiac puncture to obtain serum.

-

Biochemical Analysis: Serum levels of aspartate transaminase (AST) and alanine transaminase (ALT) are measured using commercial assay kits as markers of liver damage.

Anti-inflammatory Applications

This compound and its constituents exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][2]

Quantitative Data

The following table summarizes the quantitative data from studies on the anti-inflammatory effects of Picrorhiza kurroa.

| Model | Compound/Extract | Dose | Key Findings | Reference |

| Carrageenan-induced paw edema in rats | P. kurroa rhizome extract | Dose-dependent | Inhibited paw edema formation. | [3] |

| Cotton pellet-induced granuloma in rats | P. kurroa rhizome extract | Dose-dependent | Inhibited granuloma formation. | [3] |

| LPS-stimulated RAW 264.7 macrophages | P. kurroa rhizome extract | Not specified | Reduced levels of TNF-α, IL-1β, IL-6; increased IL-10. Inhibited iNOS and suppressed NF-κB activation. | [3] |

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; IL-10: Interleukin-10; iNOS: inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa B.

Experimental Protocols

This is a widely used model for evaluating acute inflammation.

-

Animals: Wistar rats are used.

-

Treatment: Animals are pre-treated with P. kurroa rhizome extract orally.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Signaling Pathways

This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Immunomodulatory Applications

Picrorhiza kurroa extracts have demonstrated the ability to modulate the immune system, suggesting their potential in treating immune-related disorders.[6]

Experimental Protocols

This assay evaluates the effect of a substance on the phagocytic activity of the reticuloendothelial system.[8][9]

-

Animals: Swiss albino mice are used.

-

Grouping and Dosing: Animals are divided into control, standard (e.g., levamisole), and test groups (receiving different doses of the extract). Treatment is administered orally for a specified period (e.g., 5-7 days).

-

Carbon Ink Injection: On the last day of treatment, a suspension of colloidal carbon (Indian ink) is injected intravenously (e.g., 0.1 mL per 10g body weight).

-

Blood Sampling: Blood samples are collected from the retro-orbital plexus at specific time points (e.g., 5 and 15 minutes) after carbon injection.

-

Lysis and Spectrophotometry: Blood is lysed in a sodium carbonate solution, and the optical density is measured at 675 nm.

-

Calculation: The phagocytic index (K) is calculated using the formula: K = (log OD1 - log OD2) / (t2 - t1), where OD1 and OD2 are the optical densities at times t1 and t2, respectively.

This assay measures cell-mediated immune responses.[6][10]

-

Animals: Mice are used.

-

Sensitization: Animals are sensitized by an intraperitoneal injection of an antigen, such as Sheep Red Blood Cells (SRBCs).

-

Treatment: The test extract is administered orally for a specified number of days.

-

Challenge: After the treatment period, the animals are challenged by injecting the same antigen (SRBCs) into the paw.

-

Measurement: Paw volume is measured before and 24 hours after the challenge.

-

Analysis: The difference in paw volume indicates the DTH response.

Anticancer Applications

Recent research has highlighted the potential of this compound and its components, particularly picroside II, as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion.[11]

Quantitative Data

The following table presents IC50 values of picrosides in different cancer cell lines.

| Cell Line | Compound | IC50 (µM) | Reference |

| MDA-MB-231 (Breast Cancer) | Picroside I | 95.3 | [12] |

| MDA-MB-231 (Breast Cancer) | Picroside II | 130.8 | [12] |

| HepG2 (Hepatocellular Carcinoma) | Ethanolic extract of P. kurroa | Not specified, but showed dose-dependent cytotoxicity | [13] |

| Colo 205 (Colon Cancer) | Ethanolic extract of P. kurroa | Not specified, but showed dose-dependent cytotoxicity | [13] |

Experimental Protocols